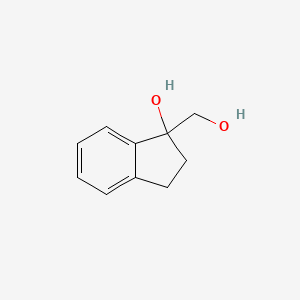
1-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-ol ist eine organische Verbindung, die zur Klasse der Indenole gehört. Sie besitzt eine Hydroxymethylgruppe, die an das Indanringsystem gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-ol beinhaltet typischerweise die Hydroxymethylierung von Indanon-Derivaten. Ein häufiges Verfahren ist die Reduktion von 1-Indanon unter Verwendung von Formaldehyd und einem Reduktionsmittel wie Natriumborhydrid. Die Reaktion wird üblicherweise in einem wässrigen oder alkoholischen Medium unter kontrollierten Temperaturbedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Skalierbarkeit des Prozesses verbessern. Katalysatoren und fortschrittliche Reinigungsverfahren werden oft eingesetzt, um die gewünschte Produktqualität zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-ol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxymethylgruppe kann oxidiert werden, um ein Aldehyd oder eine Carbonsäure zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um den entsprechenden Alkohol zu bilden.
Substitution: Die Hydroxymethylgruppe kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid in sauren oder basischen Bedingungen.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid in wasserfreien Lösungsmitteln.
Substitution: Nukleophile wie Halogenide oder Amine in Gegenwart einer Base.
Hauptprodukte, die gebildet werden:
Oxidation: Indanon-Derivate oder Carbonsäuren.
Reduktion: Indanol-Derivate.
Substitution: Verschiedene substituierte Indenole, abhängig von dem verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
1-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-ol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und Pharmazeutika verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebswirkungen.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen und als Baustein für die Medikamentenentwicklung.
Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und -wegen. Die Hydroxymethylgruppe kann an Wasserstoffbrückenbindungen und anderen Interaktionen mit biologischen Molekülen teilnehmen und deren Aktivität beeinflussen. Die Verbindung kann auch die Enzymaktivität und zelluläre Signalwege modulieren, was zu den beobachteten Effekten beiträgt .
Ähnliche Verbindungen:
1-Indanol: Fehlt die Hydroxymethylgruppe, aber die Indanringstruktur ist vorhanden.
2,3-Dihydro-1H-inden-1-ol: Ähnliche Struktur, jedoch ohne die Hydroxymethylgruppe.
Hydroxymethylfurfural: Enthält eine Hydroxymethylgruppe, hat aber ein anderes Ringsystem.
Einzigartigkeit: this compound ist einzigartig aufgrund des Vorhandenseins sowohl des Indanrings als auch der Hydroxymethylgruppe, die eindeutige chemische und biologische Eigenschaften verleihen.
Wirkmechanismus
The mechanism of action of 1-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity and cellular signaling pathways, contributing to its observed effects .
Vergleich Mit ähnlichen Verbindungen
1-Indanol: Lacks the hydroxymethyl group but shares the indane ring structure.
2,3-Dihydro-1H-inden-1-ol: Similar structure but without the hydroxymethyl group.
Hydroxymethylfurfural: Contains a hydroxymethyl group but has a different ring system.
Uniqueness: 1-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both the indane ring and the hydroxymethyl group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1547526-85-1 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
1-(hydroxymethyl)-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C10H12O2/c11-7-10(12)6-5-8-3-1-2-4-9(8)10/h1-4,11-12H,5-7H2 |
InChI-Schlüssel |
JWIYXSPYLHJZCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=CC=CC=C21)(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















